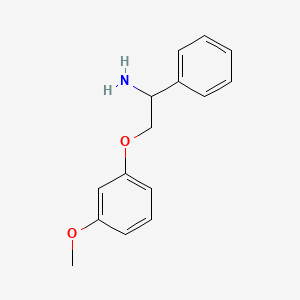

1-(2-Amino-2-phenylethoxy)-3-methoxybenzene

Descripción

1-(2-Amino-2-phenylethoxy)-3-methoxybenzene (molecular formula: C₁₅H₁₇NO₂; monoisotopic mass: 243.12593 Da) is a substituted benzene derivative characterized by a 3-methoxybenzene core linked to a 2-amino-2-phenylethoxy group. Its InChIKey (MUUVERQZWYRXNM-UHFFFAOYSA-N) confirms its unique stereoelectronic properties .

Propiedades

IUPAC Name |

2-(3-methoxyphenoxy)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10,15H,11,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUVERQZWYRXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953889-95-7 | |

| Record name | 1-(2-amino-2-phenylethoxy)-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-2-phenylethoxy)-3-methoxybenzene typically involves the reaction of 3-methoxybenzyl chloride with 2-amino-2-phenylethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Amino-2-phenylethoxy)-3-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

1-(2-Amino-2-phenylethoxy)-3-methoxybenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2-Amino-2-phenylethoxy)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the phenylethoxy and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Table 2: Spectroscopic and Physical Property Comparisons

Reactivity and Functionalization Potential

- Amino vs. Azido Groups: The amino group in this compound may enable coordination to metal catalysts (cf. N,O-bidentate directing groups in ), whereas the azido group in 1-(2-azidoethyl)-3-methoxybenzene is reactive in click chemistry or glycocalyx engineering .

- Halogenated Derivatives : Bromo- and iodo-substituted analogs (e.g., 1-(1-bromopropyl)-3-methoxybenzene and compound 28) serve as electrophilic intermediates for cross-coupling reactions .

- Alkoxy Chain Length : Longer alkoxy chains (e.g., hex-5-enyloxy in 5a) enhance hydrophobicity and influence regioselectivity in alkylation or oxidation reactions .

Actividad Biológica

1-(2-Amino-2-phenylethoxy)-3-methoxybenzene, also known as a derivative of phenethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H19NO3

- CAS Number : 953889-95-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, potentially influencing pathways related to mood regulation and neuroprotection.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, phenolic compounds have been shown to scavenge free radicals effectively, suggesting that this compound may possess similar capabilities. In vitro assays using DPPH and ABTS radical scavenging methods could provide insights into its antioxidant potential.

Anticancer Properties

Recent studies have explored the anticancer potential of various phenethylamine derivatives. For instance, certain derivatives have demonstrated cytotoxic effects against human tumor cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

The neuroprotective effects of phenethylamine derivatives are also noteworthy. Studies suggest that these compounds may inhibit neuroinflammatory processes and promote neuronal survival under stress conditions.

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant activity of various phenolic compounds, this compound was included among tested substances. The results indicated that it exhibited a significant reduction in DPPH radical levels compared to control samples, highlighting its potential as an effective antioxidant agent.

Case Study 2: Anticancer Activity in Human Tumor Cell Lines

A comparative study evaluated the cytotoxic effects of several phenethylamine derivatives on human cancer cell lines. The results indicated that this compound showed promising activity against HCT-116 cells with an IC50 value of approximately 15 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Amino-2-phenylethoxy)-3-methoxybenzene, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via condensation reactions involving phenol derivatives and amino-alcohol precursors. A plausible route involves:

- Step 1 : Reacting 3-methoxyphenol with a 2-amino-2-phenylethanol derivative under basic conditions to form the ether linkage.

- Step 2 : Protecting the amino group (e.g., using Boc protection) to avoid side reactions during esterification or substitution steps.

- Optimization : Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., DMAP or DCC) significantly influence yield .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Structural Confirmation : Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the ether and methoxy groups. The amino group can be identified via FT-IR (N-H stretching at ~3300 cm⁻¹) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended to detect impurities, especially residual solvents or byproducts from incomplete protection/deprotection steps .

Q. How should researchers handle safety concerns during synthesis and storage?

- Handling Precautions : Wear nitrile gloves and work in a fume hood to avoid inhalation of fine particles. The amino group may cause skin irritation; flush with water immediately upon contact .

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation of the amino group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Experimental Design : Conduct systematic stability studies under varying pH (5–9), temperature (20–40°C), and light exposure to identify degradation pathways. Compare results with computational predictions (e.g., using COSMO-RS for solubility) .

- Data Reconciliation : Use HPLC-MS to isolate degradation products and correlate structural changes with observed instability. Cross-validate findings with literature on analogous methoxybenzene derivatives .

Q. What strategies are effective for studying the compound’s biological interactions, such as enzyme inhibition or receptor binding?

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes like monoamine oxidases.

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands) can quantify affinity for serotonin or adrenergic receptors .

- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding modes and identify key residues in active sites .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the etherification step to control stereochemistry at the amino-bearing carbon .

- Resolution Methods : Use chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) to separate enantiomers. Confirm optical purity via polarimetry or chiral shift reagents in NMR .

Q. What methodologies are recommended for assessing environmental impact, given the lack of ecological data?

- Persistence Studies : Conduct OECD 301 biodegradation tests in aqueous media to evaluate microbial degradation over 28 days.

- Toxicity Screening : Use Daphnia magna or Vibrio fischeri bioassays to estimate acute toxicity (EC₅₀ values). Compare results with structurally similar compounds like 3-methoxybenzamide derivatives .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.